molecular formula C17H20N2S B14652605 1-Butyl-3-(2-phenylphenyl)thiourea CAS No. 50915-42-9

1-Butyl-3-(2-phenylphenyl)thiourea

Cat. No.: B14652605
CAS No.: 50915-42-9
M. Wt: 284.4 g/mol
InChI Key: OWBPDIMYFWOGML-UHFFFAOYSA-N
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Description

1-Butyl-3-(2-phenylphenyl)thiourea is an organosulfur compound with the molecular formula C11H16N2S. It belongs to the class of thiourea derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a butyl group and a biphenyl group attached to the thiourea moiety.

Preparation Methods

The synthesis of 1-Butyl-3-(2-phenylphenyl)thiourea typically involves the reaction of butylamine with 2-phenylphenyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial production methods for thiourea derivatives often involve the use of carbon disulfide and primary amines in aqueous medium. This method allows for the efficient synthesis of both symmetrical and unsymmetrical thiourea derivatives .

Chemical Reactions Analysis

1-Butyl-3-(2-phenylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines using reducing agents like lithium aluminum hydride.

    Substitution: The thiourea group can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted thioureas.

Common reagents and conditions used in these reactions include organic solvents, mild to moderate temperatures, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-Butyl-3-(2-phenylphenyl)thiourea involves its interaction with specific molecular targets and pathways. Thiourea derivatives are known to inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as antibacterial and anticancer activities .

Comparison with Similar Compounds

1-Butyl-3-(2-phenylphenyl)thiourea can be compared with other thiourea derivatives, such as:

  • 1-Isobutyl-3-cyclohexylthiourea
  • 1-Tert-butyl-3-cyclohexylthiourea
  • 1-(3-Chlorophenyl)-3-cyclohexylthiourea
  • 1-(1,1-Dibutyl)-3-phenylthiourea
  • 1-(2-Chlorophenyl)-3-phenylthiourea
  • 1-(4-Chlorophenyl)-3-phenylthiourea

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities.

Properties

CAS No.

50915-42-9

Molecular Formula

C17H20N2S

Molecular Weight

284.4 g/mol

IUPAC Name

1-butyl-3-(2-phenylphenyl)thiourea

InChI

InChI=1S/C17H20N2S/c1-2-3-13-18-17(20)19-16-12-8-7-11-15(16)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H2,18,19,20)

InChI Key

OWBPDIMYFWOGML-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=S)NC1=CC=CC=C1C2=CC=CC=C2

Origin of Product

United States

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